![molecular formula C18H27N3O3 B2525129 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 946291-41-4](/img/structure/B2525129.png)
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as IPPOM, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Parthiban et al. (2011) involved the synthesis of a series of diarylpiperidin-4-one O-methyloximes, exhibiting cytotoxicity against the HeLa cell line, suggesting their potential in anticancer drug development. This research provides insights into the chemical manipulation and biological activity evaluation of piperidine derivatives, relevant to the structural domain of the specified compound (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodological innovation in the synthesis of oxalamides, which could be relevant for structurally similar compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Pharmacological Applications and Potential Uses
- The research on Orexin-1 Receptor Antagonism by Bonaventure et al. (2015) highlights the role of selective orexin-1 receptor antagonists in attenuating stress-induced hyperarousal without inducing hypnotic effects, indicating potential therapeutic applications for psychiatric disorders associated with stress or hyperarousal states (Bonaventure, Yun, Johnson, Shekhar, Fitz, Shireman, Lebold, Nepomuceno, Lord, Wennerholm, Shelton, Carruthers, Lovenberg, & Dugovic, 2015).
- Another study by Hutchinson et al. (2003) on alpha(v)beta(3) receptor antagonists identified compounds with potent inhibitory effects on this receptor, which plays a critical role in bone turnover and osteoporosis treatment. This research underscores the broader pharmacological significance of designing receptor-specific antagonists, which may extend to related compounds (Hutchinson, Halczenko, Brashear, Breslin, Coleman, Dưỡng, Fernández-Metzler, Gentile, Fisher, Hartman, Huff, Kimmel, Leu, Meissner, Merkle, Nagy, Pennypacker, Perkins, Prueksaritanont, Rodan, Varga, Wesolowski, Zartman, Rodan, & Duggan, 2003).
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21-10-8-14(9-11-21)12-19-17(22)18(23)20-15-6-4-5-7-16(15)24-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOSJHVQMVXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.